2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate
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Overview
Description
2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate is a useful research compound. Its molecular formula is C13H19N3O6S and its molecular weight is 345.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.09945651 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis and Protection Strategies
Research on compounds with functionalities similar to "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" often focuses on their role in peptide synthesis. For instance, the 2-(p-nitrophenylthio)ethyl group has been utilized for carboxyl-group protection in peptide synthesis, offering selective removal advantages after conversion into the corresponding sulphone by treatment with alkali. This strategy is essential in synthesizing peptides with precise amino acid sequences and functionalities (Amaral, 1969).
Synthesis of Amino Acid Derivatives
Optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, are used in basic conditions to give N-acylimines, which react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. These derivatives undergo further transformations to produce β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting the compound's utility in synthesizing biologically active compounds (Foresti et al., 2003).
Organic Synthesis Building Blocks
Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are another class of compounds related to the query, serving as N-(Boc) nitrone equivalents in organic synthesis. These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as versatile building blocks for organic synthesis, especially in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).
Antimicrobial Activity
Sulfonamides and carbamates of certain intermediates have been synthesized and evaluated for their antimicrobial activity, revealing that some derivatives exhibit potent antimicrobial effects against various bacterial and fungal strains. This research underscores the potential of sulfonamide and carbamate derivatives in developing new antimicrobial agents, which could extend to compounds like "this compound" (Janakiramudu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-2-3-7-14-13(17)22-9-8-15-23(20,21)12-6-4-5-11(10-12)16(18)19/h4-6,10,15H,2-3,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZMPAXLUDJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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